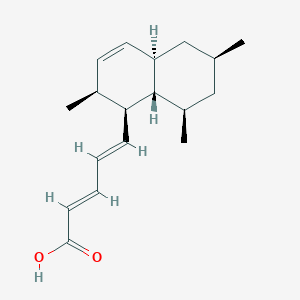

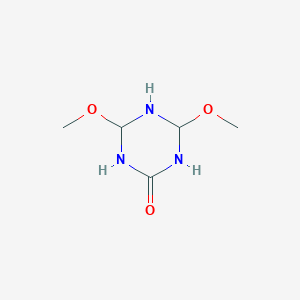

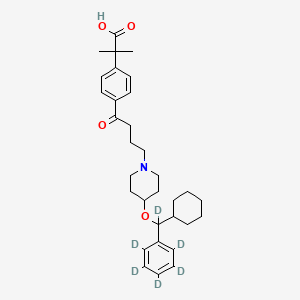

![molecular formula C24H27N5O4 B12363237 N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide](/img/structure/B12363237.png)

N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BIO-8169 is a highly potent, selective, and brain-penetrant inhibitor of interleukin receptor-associated kinase 4 (IRAK4). IRAK4 plays a crucial role in innate immune signaling through Toll-like and interleukin-1 receptors, making it an attractive target for the treatment of inflammatory diseases and cancer . BIO-8169 has shown promising results in reducing the production of pro-inflammatory cytokines and has demonstrated excellent pharmacokinetic properties, including good oral bioavailability and brain penetration .

Vorbereitungsmethoden

BIO-8169 was developed through the optimization of a series of pyridone analogs to improve solubility and pharmacokinetic profiles. The synthetic route involves the use of imidazopyrimidine as the core structure, which was previously reported to have low solubility issues . The preparation method includes the following steps:

Synthesis of the core structure: The imidazopyrimidine core is synthesized through a series of condensation and cyclization reactions.

Introduction of pyridone analogs: Pyridone analogs are introduced to improve solubility and pharmacokinetic properties.

Optimization of substituents: Various substituents are optimized to enhance potency, selectivity, and brain penetration.

Analyse Chemischer Reaktionen

BIO-8169 undergoes several types of chemical reactions, including:

Oxidation: BIO-8169 can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of BIO-8169 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced analogs with different pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

BIO-8169 has a wide range of scientific research applications, including:

Chemistry: BIO-8169 is used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.

Biology: In biological research, BIO-8169 is used to investigate the signaling pathways involved in innate immune responses and inflammation.

Wirkmechanismus

BIO-8169 exerts its effects by selectively inhibiting IRAK4, a serine/threonine kinase involved in innate immune signaling. IRAK4 activation leads to the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha . By inhibiting IRAK4, BIO-8169 reduces the production of these cytokines, thereby mitigating inflammation and its associated effects . The molecular targets and pathways involved include Toll-like receptors and interleukin-1 receptors, which are key components of the innate immune system .

Vergleich Mit ähnlichen Verbindungen

BIO-8169 is compared with other similar compounds, such as:

BIO-7488: The predecessor of BIO-8169, which suffered from low solubility and poor in vivo tolerability.

PF-06650833: An IRAK4 inhibitor developed by Pfizer, which has completed phase 2 trials for rheumatoid arthritis.

CA-4948: Another IRAK4 inhibitor that has reached clinical stages for peripheral indications.

BAY1834845: An IRAK4 inhibitor targeting peripheral indications.

BIO-8169 stands out due to its improved solubility, excellent brain penetration, and desirable pharmacokinetic profiles, making it a promising candidate for the treatment of neuroinflammatory diseases .

Eigenschaften

Molekularformel |

C24H27N5O4 |

|---|---|

Molekulargewicht |

449.5 g/mol |

IUPAC-Name |

N-(1-cyclopropyl-2-oxopyridin-3-yl)-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-7-propan-2-yloxyimidazo[1,2-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C24H27N5O4/c1-14(2)33-20-16(19(30)25-17-5-4-8-29(21(17)31)15-6-7-15)9-28-10-18(26-22(28)27-20)24-11-23(3,12-24)32-13-24/h4-5,8-10,14-15H,6-7,11-13H2,1-3H3,(H,25,30) |

InChI-Schlüssel |

JJZLDWBCAMPSMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=NC2=NC(=CN2C=C1C(=O)NC3=CC=CN(C3=O)C4CC4)C56CC(C5)(OC6)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)

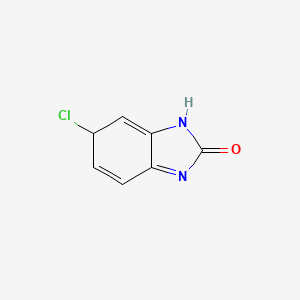

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)

![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1-methyl-1-phenylethyl) ester](/img/structure/B12363210.png)

![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)